![molecular formula C24H28N2O4 B602401 N-(2-(叔丁基)-5-羟基-4-(1-羟基-2-甲基丙烷-2-基)苯基)-4-氧代-1,4-二氢喹啉-3-甲酰胺 CAS No. 1246213-23-9](/img/structure/B602401.png)
N-(2-(叔丁基)-5-羟基-4-(1-羟基-2-甲基丙烷-2-基)苯基)-4-氧代-1,4-二氢喹啉-3-甲酰胺
描述
an impurity of Ivacaftor
科学研究应用
Cystic Fibrosis Treatment
Hydroxymethyl-ivacaftor, also known as Ivacaftor, is a key component in the treatment of Cystic Fibrosis (CF). It is part of a breakthrough drug combination that includes Ivacaftor (IVA), Tezacaftor (TEZ), and Elexacaftor (ELX), collectively known as “caftor” drugs . These drugs directly modulate the activity and trafficking of the defective CF transmembrane conductance regulator protein (CFTR) underlying the CF disease .
Therapeutic Drug Monitoring
The role of therapeutic drug monitoring (TDM) of “caftor” drugs in clinical settings has recently been established . Reliable and robust analytical methods for the quantification of IVA, TEZ, and ELX are essential to support dose–concentration–effect studies .
Pharmacokinetic Studies
Hydroxymethyl-ivacaftor is used in pharmacokinetic studies. A rapid, linear, precise, and accurate RP-HPLC method has been developed and validated for the determination of Ivacaftor (IVA) and Tezacaftor (TEZ) in human plasma . This method is sensitive and selective, making it ideal for pharmacokinetic studies .
Metabolite Analysis
In silico studies have been conducted to understand the metabolitic products of Ivacaftor and Tezacaftor . The pharmacokinetic properties of Ivacaftor and its metabolites Ivacaftor M1, M6 and Tezacaftor and metabolites Tezacaftor M1, M2 were predicted .
Bioactivity Prediction
In silico study has revealed that IVA and its metabolites IVA M1, IVA M6 are according to Lipinski rule. The oral bioactivity of IVA was found to be more when compared to its metabolites .
Elimination Studies
After oral administration, ivacaftor is mainly eliminated in the feces after metabolic conversion. This elimination represents 87.8% of the dose .
Quantitative Analysis
A method for the simultaneous quantification of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum has been developed . This method uses Liquid Chromatography with Tandem Mass Spectrometry and has clinical applicability .
Dosage Form Estimation
A reliable method for estimation of Ivacaftor and Tezacaftor in pure and its pharmaceutical dosage form by RP-HPLC in human plasma has been developed . This method is sensitive and selective, making it ideal for dosage form estimation .
作用机制
Target of Action
Hydroxymethyl-ivacaftor, also known as Ivacaftor , primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the transport of chloride and sodium ions across cell membranes of various organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
Hydroxymethyl-ivacaftor acts as a potentiator of the CFTR protein . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating . This action increases the probability that the channel is open , thereby enhancing the function of the CFTR protein.
Biochemical Pathways
The CFTR protein maintains ion and water balance intra- and extra-cellularly . It opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Hydroxymethyl-ivacaftor, by potentiating the CFTR protein, aids in the restoration of this critical biochemical pathway .
Pharmacokinetics
Administered as an oral dose, Hydroxymethyl-ivacaftor absorbs readily from the gut . It has low solubility in water . Taking a dose of Hydroxymethyl-ivacaftor with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Dose/time pharmacokinetics follows a linear profile to a dose of 250 mg, though Cmax plateaus for doses 375 mg and higher . After oral administration, Hydroxymethyl-ivacaftor is mainly eliminated in the feces after metabolic conversion .
Result of Action
The primary result of Hydroxymethyl-ivacaftor’s action is the restoration of chloride ion transport across epithelial cells . This action reduces the symptoms of Cystic Fibrosis in patients with specific genetic mutations that are responsive to the medication . It leads to a decrease in the production of thick, sticky mucus that clogs the ducts of organs where it is produced , thereby reducing complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .
Action Environment
The action, efficacy, and stability of Hydroxymethyl-ivacaftor can be influenced by various environmental factors. For instance, the presence of a high-fat meal can enhance the absorption of the drug . Additionally, genetic mutations in the CFTR gene can impact the effectiveness of the drug
属性
IUPAC Name |
N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-23(2,3)16-10-17(24(4,5)13-27)20(28)11-19(16)26-22(30)15-12-25-18-9-7-6-8-14(18)21(15)29/h6-12,27-28H,13H2,1-5H3,(H,25,29)(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOECBPRSJRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677144 | |
Record name | N-[2-tert-Butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246213-23-9 | |
Record name | Hydroxymethyl-ivacaftor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-tert-Butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYMETHYL-IVACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F3NVS9Y38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。